molecular formula C9H18N2O B13500582 2-amino-N-(2-cyclopentylethyl)acetamide

2-amino-N-(2-cyclopentylethyl)acetamide

Cat. No.: B13500582
M. Wt: 170.25 g/mol
InChI Key: MAPTWODTYQSFMD-UHFFFAOYSA-N
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Description

2-amino-N-(2-cyclopentylethyl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes an amino group and a cyclopentylethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-cyclopentylethyl)acetamide typically involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the addition of ammonia or an amine source to form the final product. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2-cyclopentylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted acetamides .

Scientific Research Applications

2-amino-N-(2-cyclopentylethyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-N-(2-cyclopentylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved in its mechanism of action can include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-(2-cyclopentylethyl)acetamide include:

Uniqueness

What sets this compound apart from these similar compounds is its specific cyclopentylethyl group, which can impart unique steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-amino-N-(2-cyclopentylethyl)acetamide

InChI

InChI=1S/C9H18N2O/c10-7-9(12)11-6-5-8-3-1-2-4-8/h8H,1-7,10H2,(H,11,12)

InChI Key

MAPTWODTYQSFMD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCNC(=O)CN

Origin of Product

United States

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